molecular formula C18H15ClN4O3S B2800868 2-[(4-chlorophenoxy)methyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione CAS No. 902432-59-1

2-[(4-chlorophenoxy)methyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione

Cat. No. B2800868
CAS RN: 902432-59-1
M. Wt: 402.85
InChI Key: BKWJXPDMGKEMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazoloquinazolines are a class of compounds that have been studied for their potential biological activities . They are characterized by a quinoxaline core, which is a type of heterocyclic compound, fused with a 1,2,4-triazole ring . These compounds are often synthesized for their potential applications in medicinal chemistry .


Synthesis Analysis

The synthesis of triazoloquinazolines often involves the use of eco-compatible catalysts and reaction conditions . A common approach is to perform a derivatization campaign at both the endocyclic amide nitrogen and the ester functionality .


Molecular Structure Analysis

The molecular structure of triazoloquinazolines is characterized by a quinoxaline core fused with a 1,2,4-triazole ring . This structure can be further modified with various functional groups to create a wide range of derivatives .

Scientific Research Applications

  • Synthesis Techniques : Several studies have focused on developing methods for synthesizing compounds related to the triazoloquinazoline family. For instance, a three-component condensation process was used to create 8,8-R, R-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones (Shikhaliev et al., 2005). Another study detailed the synthesis of quinazolinium derivatives as analogs of antitumor benzo[c]phenanthridine alkaloids (Phillips & Castle, 1980).

  • Chemical Reactions and Properties : Research has been conducted to understand the chemical behavior and properties of similar compounds. For example, a study explored the synthesis of 2-[(5-methyl-s-triazolo[4,3-c]quinazolin-3-yl)thio]-N-benzylacetanilide and its reactions, providing insights into the structural characteristics of these compounds (Hand & Baker, 1984).

  • Molecular and Supramolecular Structures : Investigations into the molecular and supramolecular structures of triazoloquinazoline derivatives have been conducted. This includes the study of their X-ray, NMR, DFT, and Hirshfeld characteristics, contributing to a deeper understanding of their potential applications (Abuelizz et al., 2021).

  • Potential Antimicrobial Applications : Some triazoloquinazoline derivatives have been synthesized and screened for their antimicrobial activities, indicating potential applications in the field of medicine and pharmacology (Zeydi et al., 2017).

Mechanism of Action

The mechanism of action of triazoloquinazolines can vary depending on the specific compound and its biological target . Some triazoloquinazolines have been found to exhibit inhibitory activities towards certain kinases, which can lead to antiproliferative activities against certain cell lines .

Safety and Hazards

The safety and hazards associated with triazoloquinazolines can vary depending on the specific compound. Some triazoloquinazolines have been found to exhibit low toxicity , but specific safety data for “2-[(4-chlorophenoxy)methyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione” is not available.

Future Directions

The study of triazoloquinazolines is a promising area of research in medicinal chemistry . Future research may focus on the synthesis of new triazoloquinazoline derivatives, the exploration of their biological activities, and the development of more efficient and eco-friendly synthetic protocols .

properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]-8,9-dimethoxy-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S/c1-24-14-7-12-13(8-15(14)25-2)20-18(27)23-17(12)21-16(22-23)9-26-11-5-3-10(19)4-6-11/h3-8H,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZPODRCGZWTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3N=C(NN3C(=S)N=C2C=C1OC)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.